molecular formula C13H13N3O2 B8654676 Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate

Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate

Cat. No.: B8654676
M. Wt: 243.26 g/mol
InChI Key: PIDIDDGZABWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with methoxycarbonyl, amino, phenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrazine derivatives with methoxycarbonyl and amino groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxycarbonyl-3-amino-5-phenyl-pyrazine
  • 2-Methoxycarbonyl-3-amino-6-methyl-pyrazine
  • 3-Amino-5-phenyl-6-methyl-pyrazine

Uniqueness: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is unique due to its specific combination of substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-8-10(9-6-4-3-5-7-9)16-12(14)11(15-8)13(17)18-2/h3-7H,1-2H3,(H2,14,16)

InChI Key

PIDIDDGZABWDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reactor provided with a stirring device, a bromine feed and a calcium chloride tube is filled with a solution of 4 parts of 1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene in 120 parts by volume of a mixture of dry methanol and dry methylene chloride (10 : 1 by volume.) 0.9 parts of sodium methylate dissolved in dry methanol are added rapidly at the ambient temperature with stirring. The reaction is finished at the end of 15 minutes, and the greater part of the solvents is evaporated under reduced pressure. The 2-methoxycarbonyl-3-amino-5-phenyl-6-methyl pyrazine which is precipitated is filtered off, then recrystallised from methanol and 3 parts of pyrazine are obtained. M.p. 162°C.
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